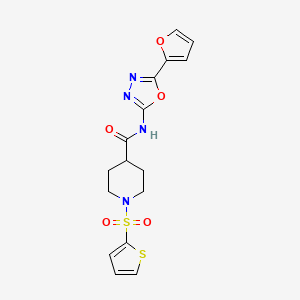
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can induce apoptosis in cancer cells by activating caspase enzymes. 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases. In addition, 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce oxidative stress in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its potential anti-tumor activity, which makes it a promising compound for cancer research. However, one limitation is that the mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, which makes it difficult to design experiments to fully investigate its effects.
Future Directions
There are several future directions for research on 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One direction is to further investigate the mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, which could lead to the development of more effective cancer treatments. Another direction is to investigate the potential use of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the safety and efficacy of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in vivo, which could lead to its development as a potential cancer treatment.
Synthesis Methods
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multistep process involving the reaction of 4-methyl-2-phenylthiazol-5-ylmethyl chloride with thiophen-2-ylmethylamine, followed by the reaction with urea. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-15(23-16(20-12)13-6-3-2-4-7-13)11-19-17(21)18-10-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFPJXYPDPKJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

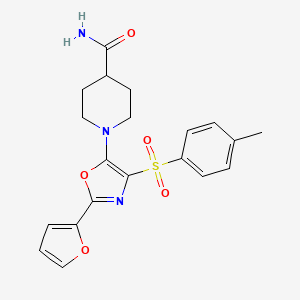
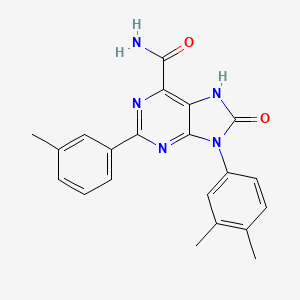
![N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2642018.png)
![2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2642021.png)
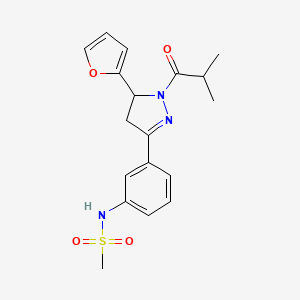
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2642027.png)
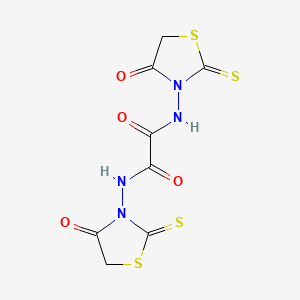

![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)
